molecular formula C26H27N3O4 B1261489 Notoamide I

Notoamide I

Cat. No. B1261489
M. Wt: 445.5 g/mol
InChI Key: CDJZXTFDGOKTOT-MEMLUFBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notoamide I is a natural product found in Aspergillus with data available.

Scientific Research Applications

Cytotoxic Properties

Notoamide I, a prenylated indole alkaloid isolated from a marine-derived Aspergillus species, has demonstrated weak cytotoxicity against HeLa cells. This suggests its potential application in exploring anticancer properties and mechanisms. The cytotoxicity of Notoamide I was identified with an IC50 value of 21 microg/mL (Tsukamoto et al., 2008).

Biosynthetic Pathway Insights

Studies on the biosynthesis of prenylated indole alkaloids like Notoamide I offer significant insights into their natural production processes. The role of Notoamide E as a precursor in the biosynthesis pathway has been a key focus, suggesting its transient nature and importance in the formation of other metabolites like Notoamides C and D (Tsukamoto et al., 2009).

Enzymatic Reactions

Research into the enzymatic processes involving Notoamides, including Notoamide I, has revealed unique reactions. NotB, an FAD-dependent oxidase, was found to catalyze the indole 2,3-oxidation of Notoamide E, leading to Notoamides C and D. This highlights the enzyme's specificity and contribution to the diversity in the structure of these alkaloids (Li et al., 2012).

Potential Anticancer Agent

Notoamide I's related compounds have been studied for their antitumor effects. One such study involving Notoamide G, closely related to Notoamide I, showed potent inhibition against hepatocellular carcinoma cell lines, suggesting the potential of these compounds as leads for anticancer drug development (Hu et al., 2019).

Structural Diversity and Biogenetic Implications

The structural and stereochemical features of Notoamides, including Notoamide I, have been a subject of interest due to their diversity and complexity. Genome-based characterizations have provided insights into the biosynthetic gene clusters, revealing the processes behind the creation of their unique structures (Ding et al., 2010).

properties

Product Name

Notoamide I

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

(1R,17S,19S)-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-3(15),4(13),5,7(12),10-pentaene-2,24,26-trione

InChI

InChI=1S/C26H27N3O4/c1-23(2)10-8-13-15(33-23)7-6-14-17-19(27-18(13)14)24(3,4)16-12-25-9-5-11-29(25)22(32)26(16,20(17)30)28-21(25)31/h6-8,10,16,27H,5,9,11-12H2,1-4H3,(H,28,31)/t16-,25-,26+/m0/s1

InChI Key

CDJZXTFDGOKTOT-MEMLUFBQSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C(=O)[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C(=O)C56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C

synonyms

notoamide I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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